2-(2-Bromophenyl)-1-morpholinoethanone

Description

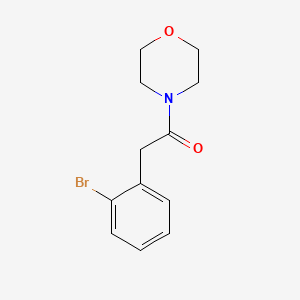

2-(2-Bromophenyl)-1-morpholinoethanone (CAS: 76016-38-1) is a brominated aromatic ketone derivative featuring a morpholine moiety. Its molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 292.15 g/mol (calculated). The compound consists of a 2-bromophenyl group attached to an ethanone backbone, with a morpholine ring substituting the ketone’s α-position. This structure confers unique electronic and steric properties, making it valuable as a synthetic intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

2-(2-bromophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-10(11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIMNPAXLSQYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608899 | |

| Record name | 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76016-38-1 | |

| Record name | 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-morpholinoethanone typically involves the bromination of a phenyl ring followed by the introduction of a morpholinoethanone group. One common method is the bromination of phenylpropanol, followed by a reaction with morpholine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by the introduction of the morpholinoethanone group through catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-morpholinoethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Bromophenyl)-1-morpholinoethanone has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-morpholinoethanone involves its interaction with specific molecular targets. The brominated phenyl ring and the morpholinoethanone moiety can interact with enzymes or receptors, modulating their activity. The exact

Biological Activity

Overview

2-(2-Bromophenyl)-1-morpholinoethanone, with the CAS number 76016-38-1, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula : C12H14BrN1O2

- IUPAC Name : this compound

- Canonical SMILES : C(C(=O)N1CCCCC1)C2=CC=CC=C2Br

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can affect metabolic pathways and cellular signaling. For example, it may inhibit serine proteases by forming reversible covalent bonds with the active site serine residue.

- Cellular Signaling Modulation : By altering the phosphorylation states of proteins through kinase inhibition, this compound can significantly impact cell signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects:

- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests a promising avenue for further development as an anticancer agent.

Antimicrobial Properties

The compound also displays antimicrobial activity against several pathogenic bacteria and fungi:

- Case Study 2 : A study reported that this compound inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.

- Distribution : It shows a favorable distribution profile across tissues, potentially allowing it to reach various biological targets effectively.

- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antifungal | Candida albicans | 64 µg/mL |

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(4-Bromophenyl)-1-morpholinoethanone (Para Isomer)

- Molecular Formula: C₁₂H₁₄BrNO₂

- CAS : 349428-85-9

- Structural Difference : The bromine atom is in the para position on the phenyl ring instead of ortho.

- Electronic effects may differ due to the bromine’s position, altering the compound’s dipole moment and solubility .

1-(4-Aminophenyl)-2-morpholinoethan-1-one

- Molecular Formula : C₁₂H₁₆N₂O₂

- Key Difference: The bromine atom is replaced by an amino (-NH₂) group.

- Synthesis: Synthesized via nucleophilic substitution of 2-bromo-1-(4-nitrophenyl)ethanone with morpholine, followed by nitro group reduction .

- Applications: The amino group enhances solubility and enables conjugation reactions, making it a versatile synthon for drug discovery (e.g., kinase inhibitors) .

2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone

- Molecular Formula : C₁₃H₁₇N₃O₂S

- Structural Features : Incorporates a dimethylimidazo-thiazole ring system.

- Crystallographic Data : Solved via single-crystal X-ray diffraction (XRD), with a resolution (RES) of 1.34 Å and refined Rietveld parameters (Rp = 1.625, Rwp = 2.11). The bulky thiazole group induces distinct crystal packing and electronic properties .

- Applications: Potential use in optoelectronics or as a ligand due to its extended π-conjugation .

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

- Molecular Formula: C₆H₈BrF₂NO₂

- Key Difference: Contains both bromine and fluorine atoms on the ethanone backbone.

- Reactivity : The electron-withdrawing fluorine atoms increase electrophilicity at the carbonyl carbon, enhancing reactivity in acyl transfer reactions .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.